1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea
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Description
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C24H32ClN5O2S and its molecular weight is 490.06. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Novel derivatives have been synthesized for pharmacological evaluation, showing promise in antidepressant and antianxiety activities. For instance, derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activity through the plus maze method, highlighting the compound's potential in neuropsychiatric disorder treatment (Kumar et al., 2017).
Antimicrobial and Antifungal Activities
Compounds with piperazine linkers have shown potent antibacterial and antifungal activities. A study on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed excellent antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans, and significant biofilm inhibition activities, showcasing the role of these compounds in combating bacterial infections and biofilms (Mekky & Sanad, 2020).
Anticancer Properties
Several synthesized derivatives have been identified with potent anticancer properties. For example, isoxazolines linked via piperazine to 2-benzoisothiazoles have been evaluated as apoptotic agents, demonstrating significant cytotoxic and antineoplastic activities in mammalian cancer cells, which could lead to new therapeutic agents for cancer treatment (Byrappa et al., 2017).
properties
IUPAC Name |
1-[4-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2S/c1-17-7-8-18(25)15-21(17)29-11-13-30(14-12-29)22(31)10-9-20-16-33-24(27-20)28-23(32)26-19-5-3-2-4-6-19/h7-8,15-16,19H,2-6,9-14H2,1H3,(H2,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNPLALUQLLLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea |
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